Cas no 52193-54-1 (Pyridinium trifluoromethanesulfonate)
Pyridinium trifluoromethanesulfonate Chemical and Physical Properties
Names and Identifiers
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- Pyridinium trifluoromethanesulfonate
- pyridin-1-ium,trifluoromethanesulfonate
- pyridine*HOTf
- Pyridinium Triflate
- pyridinium trifluoromethylsulfonate
- PYRIDINIUMTRIFLUOROMETHANESULFONATE
- D92140
- CS-0099020
- FT-0700859
- pyridin-1-ium;trifluoromethanesulfonate
- SCHEMBL318231
- P1627
- pyridinium trifluoromethanesulphonate
- DTXSID50370543
- AKOS015852954
- 52193-54-1
- C6H6F3NO3S
- pyridin-1-ium trifluoromethanesulfonate
- DTXCID30321578
-
- MDL: MFCD00274656
- Inchi: 1S/C5H5N.CHF3O3S/c1-2-4-6-5-3-1;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)
- InChI Key: YWVYZMVYXAVAKS-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)(=O)(=O)[O-].[NH+]1C=CC=CC=1
Computed Properties
- Exact Mass: 229.00200
- Monoisotopic Mass: 229.00204871g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 79.7Ų
Experimental Properties
- Color/Form: Not determined
- Melting Point: 222.0 to 226.0 deg-C
- Boiling Point: 162°C at 760 mmHg
- Flash Point: 129.1°C
- Water Partition Coefficient: It is miscible with water, soluble in polar solvents.
- PSA: 75.64000
- LogP: 2.55640
- Solubility: Not determined
Pyridinium trifluoromethanesulfonate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22; R36/37/38
Pyridinium trifluoromethanesulfonate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Pyridinium trifluoromethanesulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0980-5g |
Pyridinium trifluoromethanesulfonate |
52193-54-1 | 98.00% | 5g |
¥299.0 | 2024-07-19 | |
| Alichem | A029187714-100g |
Pyridin-1-ium trifluoromethanesulfonate |
52193-54-1 | 95% | 100g |
$346.50 | 2023-09-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1627-25G |
Pyridinium Trifluoromethanesulfonate |
52193-54-1 | >98.0%(T)(HPLC) | 25g |
¥1190.00 | 2024-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160052-1g |
Pyridinium trifluoromethanesulfonate |
52193-54-1 | >98.0%(T) | 1g |
¥121.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160052-25G |
Pyridinium trifluoromethanesulfonate |
52193-54-1 | >98.0%(T) | 25g |
¥594.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160052-5G |
Pyridinium trifluoromethanesulfonate |
52193-54-1 | >98.0%(T) | 5g |
¥186.90 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X66315-5g |
Pyridin-1-ium trifluoromethanesulfonate |
52193-54-1 | ≥98% | 5g |
¥238.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X66315-25g |
Pyridin-1-ium trifluoromethanesulfonate |
52193-54-1 | ≥98% | 25g |
¥798.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X66315-1g |
Pyridin-1-ium trifluoromethanesulfonate |
52193-54-1 | ≥98% | 1g |
¥88.0 | 2023-09-05 | |
| Chemenu | CM176515-100g |
Pyridin-1-ium trifluoromethanesulfonate |
52193-54-1 | 95% | 100g |
$309 | 2021-08-05 |
Pyridinium trifluoromethanesulfonate Suppliers
Pyridinium trifluoromethanesulfonate Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on Pyridinium trifluoromethanesulfonate
Introduction to Pyridinium trifluoromethanesulfonate (CAS No. 52193-54-1)
Pyridinium trifluoromethanesulfonate, with the chemical formula C₅H₈F₃NO₃S, is a versatile compound that has garnered significant attention in the field of pharmaceuticals, catalysis, and material science due to its unique structural and chemical properties. This zwitterionic salt, derived from pyridine and trifluoromethanesulfonic acid, exhibits exceptional stability and reactivity, making it a valuable intermediate in synthetic chemistry. The compound's molecular structure incorporates a pyridinium cation and a trifluoromethanesulfonate anion, which endows it with both nucleophilic and electrophilic characteristics, facilitating its use in a wide range of applications.
The CAS No. 52193-54-1 uniquely identifies this compound in scientific literature and industrial databases, ensuring precise classification and handling. Its molecular weight of 223.19 g/mol contributes to its solubility in polar organic solvents, which is a critical factor in its utility as a reagent in solution-phase reactions. The presence of fluorine atoms in the trifluoromethanesulfonate group enhances the compound's electronic properties, making it particularly useful in the synthesis of fluorinated compounds—a growing area of interest in medicinal chemistry.
In recent years, Pyridinium trifluoromethanesulfonate has been extensively studied for its role as a catalyst and ligand in organic transformations. Its ability to stabilize reactive intermediates and facilitate cross-coupling reactions has made it indispensable in modern synthetic methodologies. For instance, it has been employed in the preparation of complex heterocyclic compounds, which are prevalent in pharmaceuticals. The compound's high thermal stability allows it to withstand harsh reaction conditions without decomposing, ensuring consistent yields and purity in synthetic processes.
One of the most compelling applications of Pyridinium trifluoromethanesulfonate is in the field of drug discovery. Researchers have leveraged its properties to develop novel scaffolds for bioactive molecules. The trifluoromethanesulfonate group is known to improve metabolic stability and binding affinity, attributes that are highly desirable in drug design. Recent studies have demonstrated its utility in synthesizing kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The compound's ability to act as a leaving group or counterion in peptide coupling reactions has also been exploited to produce peptidomimetics with enhanced pharmacological profiles.
The material science sector has not been left out either. Pyridinium trifluoromethanesulfonate has been investigated as a component in ionic liquids and polymer additives due to its low volatility and strong electrostatic interactions. These properties make it an excellent candidate for use in high-performance electrolytes for lithium-ion batteries, where stability and ionic conductivity are paramount. Additionally, its incorporation into conductive polymers has shown promise in the development of flexible electronics, further highlighting its versatility.
From an environmental perspective, the sustainability of using Pyridinium trifluoromethanesulfonate as a reagent is another area of active research. While traditional sulfonates can pose ecological challenges, the fluorinated derivative offers a more benign alternative with reduced toxicity profiles. Efforts are underway to optimize synthetic routes that minimize waste generation and energy consumption, aligning with green chemistry principles. Such advancements not only enhance the efficiency of chemical processes but also contribute to global efforts aimed at reducing the environmental footprint of industrial chemistry.
The future prospects for Pyridinium trifluoromethanesulfonate are vast and multifaceted. As computational chemistry techniques advance, researchers can more accurately predict its behavior in complex reaction systems, leading to innovative applications that were previously unattainable. Moreover, collaborations between academia and industry are fostering new uses for this compound across disciplines such as agrochemicals and specialty chemicals. Its adaptability ensures that it will remain a cornerstone of synthetic chemistry for years to come.
In conclusion,Pyridinium trifluoromethanesulfonate (CAS No. 52193-54-1) stands as a testament to the ingenuity of modern chemical research. Its broad utility spans from pharmaceutical development to advanced materials engineering, driven by its unique structural features and reactivity profile. As scientists continue to uncover new ways to harness its potential, this compound will undoubtedly play an increasingly pivotal role in shaping the future of science and technology.
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